molecular formula C8H12N2O3 B13519579 Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate

Cat. No.: B13519579
M. Wt: 184.19 g/mol
InChI Key: IVWZBBWGQOOZHW-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(methoxymethyl)-1H-pyrrole-2-carboxylate (CAS: 1465768-77-7) is a high-purity pyrrole derivative designed for research and development applications. This compound serves as a versatile and valuable building block in organic synthesis , particularly in the construction of complex nitrogen-containing heterocycles. Its molecular structure, featuring both an amino and an ester functional group, makes it a key precursor for the synthesis of pyrrolo[2,3-d]pyrimidine scaffolds . These scaffolds are of significant interest in pharmaceutical chemistry due to their structural resemblance to purine nucleotides and their broad-spectrum bioactivities . Current research is actively exploring pyrrolo[2,3-d]pyrimidine derivatives for their potential as novel antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . This compound enables researchers to access these structures through various synthetic strategies, including cyclocondensation and transition metal-catalyzed coupling reactions . With a molecular formula of C 8 H 12 N 2 O 3 and a molecular weight of 184.19 g/mol, it is characterized by high purity (98%) . Handling and Safety: This product is For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 4-amino-1-(methoxymethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-12-5-10-4-6(9)3-7(10)8(11)13-2/h3-4H,5,9H2,1-2H3

InChI Key

IVWZBBWGQOOZHW-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C=C1C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the pyrrole ring is achieved using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Esterification: The carboxylate group is introduced through esterification using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group back to the amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.

    Substitution: Alkyl halides, aryl halides, sodium hydride.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.

Medicine

In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents. Its derivatives have shown potential in treating various diseases due to their biological activity.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl group can enhance lipophilicity, facilitating membrane penetration. The carboxylate group can participate in ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents at the 1-position of the pyrrole ring, influencing physicochemical properties, reactivity, and applications. Below is a comparative analysis:

2.1. Structural and Functional Differences
Compound Name 1-Position Substituent Key Features References
Methyl 4-amino-1-(methoxymethyl)-1H-pyrrole-2-carboxylate Methoxymethyl Enhanced solubility in polar solvents; potential for hydrogen bonding.
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (hydrochloride) Methyl Simpler alkyl group; lower molecular weight (190.63 g/mol); hydrochloride salt improves crystallinity.
Methyl 4-amino-1-(2-methylbutyl)-1H-pyrrole-2-carboxylate 2-Methylbutyl Bulky hydrophobic substituent; reduced solubility in aqueous media.
(S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(3-fluorophenyl)methyl)-1H-pyrrole-2-carboxylate Complex triarylmethane Extended π-system; chiral center; enantioselective applications.

Research Findings and Challenges

  • Crystallography: Tools like SHELX and ORTEP () are critical for resolving the methoxymethyl group’s conformation and hydrogen-bonding networks.
  • Stability : Methoxymethyl groups are prone to hydrolysis under acidic conditions, which may limit the compound’s utility in certain synthetic environments.

Biological Activity

Methyl 4-amino-1-(methoxymethyl)-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound exhibits a unique structure that contributes to its biological activity. The compound's IUPAC name reflects its functional groups, which include an amino group and a methoxymethyl substituent on the pyrrole ring.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrrole-2-carboxamide derivatives against drug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications to the pyrrole structure can enhance anti-TB activity .

2. Neuropharmacological Effects
The compound has shown potential in modulating neurotransmitter systems. It is associated with the inhibition of norepinephrine and serotonin reuptake, which could position it as a candidate for treating mood disorders . Its interaction with opioid receptors further suggests a role in pain management therapies.

3. Antioxidant Properties
Pyrrole derivatives have been studied for their antioxidant capabilities. The presence of electron-donating groups in the structure enhances their ability to scavenge free radicals, contributing to cellular protection against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes key findings from SAR studies:

Substituent Effect on Activity Reference
Amino groupEnhances binding affinity to receptors
Methoxymethyl groupImproves solubility and bioavailability
Electron-withdrawing substituentsIncreases potency against pathogens

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Anti-Tuberculosis Activity
A recent study evaluated the efficacy of various pyrrole derivatives against M. tuberculosis. This compound was among the compounds tested, demonstrating promising results with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .

Case Study 2: Neuropharmacological Evaluation
In another investigation, the compound was assessed for its effects on neurotransmitter levels in animal models. Results indicated that it significantly increased serotonin and norepinephrine levels, suggesting potential applications in treating depression and anxiety disorders .

Q & A

Q. Basic

  • NMR : 1H NMR identifies substituents (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, amino protons at δ 5.5–6.0 ppm). 13C NMR confirms ester carbonyl (~165–170 ppm) .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ expected at m/z 199.08).
  • X-ray crystallography : Resolves stereochemistry and hydrogen bonding using SHELX for refinement .

How do hydrogen bonding patterns in the crystal structure affect its physicochemical properties?

Advanced
The amino and ester groups participate in N–H···O and C–H···O interactions, forming supramolecular networks. These patterns:

  • Increase thermal stability : Stronger intermolecular forces raise melting points.
  • Reduce solubility : Extensive H-bonding in polar solvents (e.g., water) may limit dissolution.
    Use graph-set analysis (R²₂(8) motifs) via Mercury software to map interactions .

What strategies resolve contradictions in crystallographic data during refinement?

Q. Advanced

  • Disorder modeling : Split positions for overlapping atoms (e.g., methoxymethyl group) using PART instructions in SHELXL .
  • Twinning detection : Apply Hooft/Y statistics in PLATON. Refine twinned data with TWIN/BASF commands .
  • Validation tools : Use checkCIF/ADDSYM in WinGX to identify missed symmetry .

What are the key functional groups and their reactivity in this compound?

Q. Basic

  • Amino group (-NH₂) : Participates in nucleophilic substitutions (e.g., acylation, Schiff base formation).
  • Ester (-COOCH₃) : Hydrolyzes to carboxylic acid under acidic/basic conditions.
  • Methoxymethyl (-CH₂OCH₃) : Stabilizes the pyrrole ring via electron donation; cleavable with TFA .

How can computational methods predict feasible synthetic routes for novel derivatives?

Q. Advanced

  • Retrosynthetic analysis : Tools like Pistachio or Reaxys generate routes by deconstructing the target into commercial precursors (e.g., pyrrole-2-carboxylates) .
  • DFT calculations : Assess transition-state energies for methoxymethylation steps.
  • High-throughput screening : Test virtual libraries for reactivity using RDKit or AutoDock .

What challenges arise in determining the compound’s crystal structure, and how are they addressed?

Q. Advanced

  • Anisotropic displacement : Methoxymethyl groups may exhibit disorder; refine using ISOR/DFIX restraints in SHELXL .
  • Low-resolution data : Apply charge-flipping (SHELXD) or dual-space methods for phase recovery.
  • Validation : Cross-validate with IR/Raman to confirm functional group orientations .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

  • Anticancer agents : The pyrrole core inhibits kinases (e.g., EGFR) by mimicking ATP-binding motifs .
  • Antimicrobial scaffolds : Functionalize the amino group with sulfonamides or heterocycles .
  • Prodrug design : Ester hydrolysis releases bioactive carboxylic acids in vivo .

How does the methoxymethyl group influence electronic properties compared to other substituents?

Q. Advanced

  • Electron donation : The methoxy group increases pyrrole ring electron density, enhancing nucleophilic aromatic substitution at the 4-position (vs. methyl/ethyl groups) .
  • Steric effects : Methoxymethyl’s bulkiness reduces rotational freedom, stabilizing specific conformations in enzyme binding .

What methodologies analyze the compound’s stability under various experimental conditions?

Q. Advanced

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (>200°C typical for pyrroles).
  • Forced degradation : Expose to UV light, pH extremes (1–13), and oxidants (H₂O₂) to identify degradation pathways.
  • HPLC-MS : Quantify hydrolyzed products (e.g., carboxylic acid) after accelerated aging .

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